{4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate
Description
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Properties
IUPAC Name |
[4-[(2-chlorophenyl)methoxy]phenyl]methanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO.C2H2O4/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13;3-1(4)2(5)6/h1-8H,9-10,16H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEKOHJLQDLITQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CN)Cl.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
{4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate is a chemical compound with the molecular formula C13H12ClNO·C2H2O4. It is characterized by a chlorobenzyl group attached to a phenylamine structure, complexed with oxalic acid. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate enzyme activity, potentially inhibiting pathways associated with cell proliferation, which is particularly relevant in cancer research. For instance, it has been observed to inhibit certain enzymes linked to tumor growth, suggesting anticancer properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various microbial strains, including bacteria and fungi. The compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways contributes to its antimicrobial efficacy.
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the effects of this compound on cancer cell lines. Results indicated significant inhibition of cell growth in breast and colon cancer models, with IC50 values suggesting potent anti-proliferative effects.
- Antimicrobial Evaluation : In a comparative study, this compound was tested against standard antibiotics. It showed comparable or superior activity against resistant strains of E. coli and S. aureus, highlighting its potential as an alternative therapeutic agent.
- Toxicological Assessment : Toxicity studies conducted on Vero and HepG2 cell lines revealed that the compound has selective toxicity, with a favorable therapeutic index indicating safety for further development in medicinal applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| {4-[(2-Bromobenzyl)oxy]benzyl}amine oxalate | Bromobenzyl derivative | Moderate anticancer and antimicrobial properties |
| {4-[(2-Fluorobenzyl)oxy]benzyl}amine oxalate | Fluorobenzyl derivative | Enhanced selectivity towards specific cancer cell lines |
| {4-[(2-Methylbenzyl)oxy]benzyl}amine oxalate | Methylbenzyl derivative | Exhibits lower antimicrobial activity compared to chlorobenzyl variant |
Synthesis and Preparation
The synthesis of this compound involves two main steps:
- Formation of {4-[(2-Chlorobenzyl)oxy]phenyl}amine : This is achieved by reacting 4-aminophenol with 2-chlorobenzyl chloride in the presence of sodium hydroxide under reflux conditions.
- Formation of Oxalate Salt : The resulting amine is then reacted with oxalic acid in an appropriate solvent (e.g., ethanol), leading to the precipitation of the oxalate salt.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
